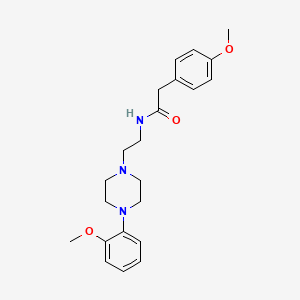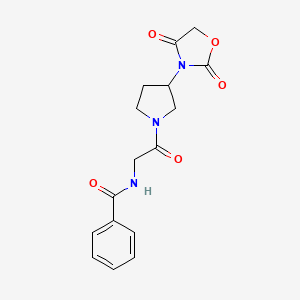
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves the reaction of 2,4-dioxooxazolidine with pyrrolidine, followed by reaction with ethyl 2-bromoacetate and then benzoyl chloride.
Starting Materials
2,4-dioxooxazolidine, pyrrolidine, ethyl 2-bromoacetate, benzoyl chloride
Reaction
Step 1: 2,4-dioxooxazolidine is reacted with pyrrolidine to form N-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)acetamide., Step 2: N-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)acetamide is then reacted with ethyl 2-bromoacetate to form N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide., Step 3: Finally, N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is reacted with benzoyl chloride to form the desired product, N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide.
作用机制
The mechanism of action of N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond stabilizes the transition state of the reaction, allowing for increased reaction rates and specificity.
生化和生理效应
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has been shown to have several biochemical and physiological effects. These include inhibition of various enzymes, modulation of cellular signaling pathways, and alteration of protein-protein interactions.
实验室实验的优点和局限性
One of the main advantages of using N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide in lab experiments is its high specificity for certain enzymes. This allows for the selective inhibition or activation of specific enzymes, which is important for studying their roles in various biochemical processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
未来方向
There are several future directions for research involving N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide. One area of research is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of research is the identification of new enzymes that can be targeted by the compound, which can expand its applications in various fields of research. Additionally, the development of new derivatives of the compound can improve its selectivity and potency, making it a more valuable tool for scientific research.
科学研究应用
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has numerous applications in scientific research. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used as a substrate for various enzymes, allowing researchers to study the kinetics and mechanisms of these reactions.
属性
IUPAC Name |
N-[2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSDHKBQKRBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

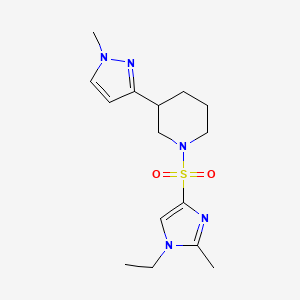
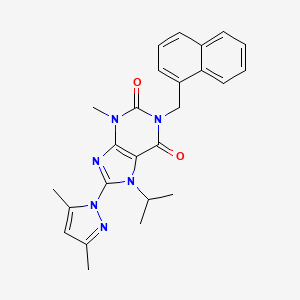



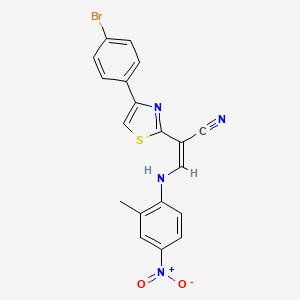
![N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2905608.png)

![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)
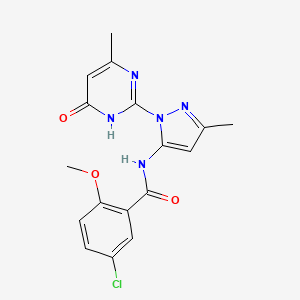
amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2905612.png)
![2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905614.png)
![2-(2,3-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2905618.png)
